molecular formula C48H46N4O20 B610594 Rubradirin CAS No. 11031-38-2

Rubradirin

Cat. No.: B610594
CAS No.: 11031-38-2
M. Wt: 998.9 g/mol
InChI Key: GBZJIWQNTNUYGZ-AWTICQJKSA-N
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Description

Rubradirin is an antibiotic of complex chemical structure which is active vs. methicillin resistant staphylococci. It acts as a selective inhibitor of enzymatic peptide initiation.

Scientific Research Applications

Biosynthesis of Rubradirin

This compound, an ansamycin antibiotic, is produced by Streptomyces achromogenes var. rubradiris. The biosynthesis involves a gene cluster with 58 ORFs, essential for the formation of this compound's distinct moieties. Disruption of PKS (rubA) and glycosyltransferase (rubG2) genes results in the complete elimination of this compound production, underlining the critical role of these genes in its biosynthesis (Kim et al., 2008).

Gene Identification in this compound Biosynthesis

The rub52 gene, identified in the this compound biosynthetic gene cluster, encodes thymidine diphospho-glucose 2,3-dehydratase, playing a pivotal role in this compound's formation. The gene's product was further validated through in vitro enzyme assays, emphasizing its critical function in the biosynthetic pathway (Maharjan et al., 2003).

This compound Resistance Mediated by ABC Transporters

Research identifies ABC transporter RubT1 as a key mediator of this compound resistance. Located in the this compound gene cluster, RubT1's resistance affinity was determined through antibacterial activity tests and analytical techniques, highlighting its role in this compound's pharmacodynamics (Lamichhane et al., 2006).

Functional Characterization of this compound Genes

The functionalities of rubN6 and rubN4 genes, annotated as thymidine diphosphate glucose 4-ketoreductase and 3-aminotransferase, respectively, were verified through in vitro enzyme assays. These findings contribute significantly to the understanding of this compound's biosynthetic pathway (Lamichhane et al., 2006).

Nitrosugar Biosynthesis in this compound

The enzymes ORF36 and rubN8 play a crucial role in nitrosugar biosynthesis for this compound, specifically in the double-oxidation of TDP-evernosamine to TDP-evernitrosose. This finding underscores the complexity and specificity of the biosynthetic pathways involved in this compound production (Hu et al., 2008).

Enzymes in this compound Biosynthesis

The biosynthesis of this compound requires acyladenylate‐forming enzymes, one for activating L‐tyrosine and another for linking an acyl moiety to aminocoumarin. RubC1 is identified as a unique bifunctional enzyme with aminocoumarin acyl ligase and tyrosine‐adenylation domains, pivotal in this compound biosynthesis (Boll et al., 2011).

Aminocoumarin Antibiotics and this compound

Aminocoumarin antibiotics, including this compound, are known for their gyrase inhibitory properties. The biosynthetic gene clusters for these antibiotics have been studied extensively, offering insights into the complex pathways involved in their synthesis and the diverse biological activities of this compound (Heide, 2009).

Properties

CAS No.

11031-38-2

Molecular Formula

C48H46N4O20

Molecular Weight

998.9 g/mol

IUPAC Name

[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2R,4S,5R,6R)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxypyridine-2-carboxylate

InChI

InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1

InChI Key

GBZJIWQNTNUYGZ-AWTICQJKSA-N

Isomeric SMILES

C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O[C@@H]8C[C@]([C@H]([C@H](O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C

SMILES

Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O

Canonical SMILES

CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubradirin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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